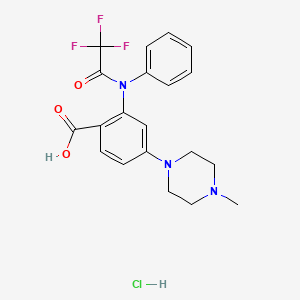
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride is a synthetic organic compound that has potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a trifluoroacetyl group, and a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoroacetyl group, and the coupling with benzoic acid. Common reagents used in these reactions include piperazine, trifluoroacetic anhydride, and benzoic acid derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydroxyl derivatives of the trifluoroacetyl group.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology
In biological research, this compound may serve as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, the compound may be utilized in the development of specialty chemicals or as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may facilitate binding to neurotransmitter receptors, while the trifluoroacetyl group can enhance the compound’s stability and bioavailability. Pathways involved may include modulation of signal transduction or inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-2-(N-phenyl)benzoic acid
- 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)phenyl)benzoic acid
Uniqueness
The presence of the trifluoroacetyl group in 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride distinguishes it from other similar compounds, potentially enhancing its chemical stability and biological activity. This unique feature may contribute to its effectiveness in specific applications, such as medicinal chemistry or industrial processes.
Propiedades
Fórmula molecular |
C20H21ClF3N3O3 |
|---|---|
Peso molecular |
443.8 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C20H20F3N3O3.ClH/c1-24-9-11-25(12-10-24)15-7-8-16(18(27)28)17(13-15)26(19(29)20(21,22)23)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3,(H,27,28);1H |
Clave InChI |
IJDMSFWTWMCQSO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3=CC=CC=C3)C(=O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



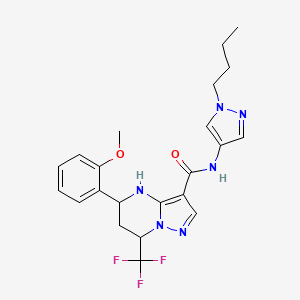
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)

![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
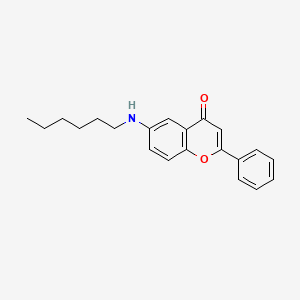
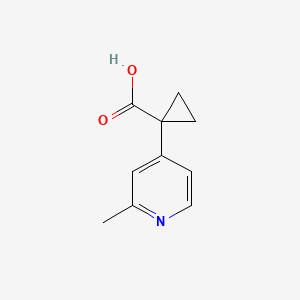
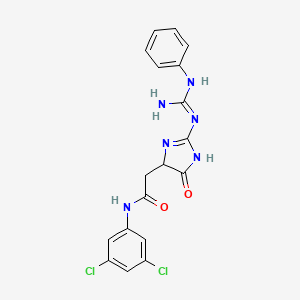
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
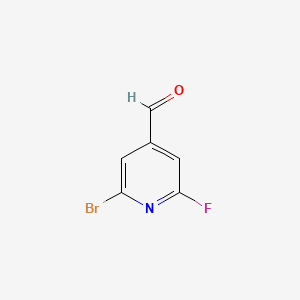

![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
